谷氨酰亮氨酸

描述

Glutarylleucine is a bioactive chemical . It’s also known as Glutaryl-L-leucine . It’s involved in a post-translational modification process known as glutarylation . This process plays a regulatory role in a variety of physiological and biological processes .

Synthesis Analysis

Glutarylation is a post-translational modification that adds glutamates on glutamate residues in the form of conjugated peptide chains by a family of enzymes known as polyglutamylases . The glutamylation reaction starts with the formation of a covalent bond between the amino group and the γ-carboxyl group of glutamate in the primary protein chain. The glutamyl side chain then elongates through the addition of successive addition of glutamate residues to the α-carboxyl group of the preceding glutamate .

Chemical Reactions Analysis

Glutarylleucine is involved in the process of glutarylation, a post-translational modification. This process involves the addition of a glutaryl group to a lysine residue of a protein molecule . γ-Glutamyltranspeptidases (γ-GTs) are enzymes that catalyze the hydrolysis of γ-glutamyl bonds in glutathione and glutamine and the transfer of the released γ-glutamyl group to amino acids or short peptides .

科学研究应用

心血管代谢风险

γ-谷氨酰亮氨酸已被广泛报道与心血管代谢疾病的风险相关,例如肥胖、代谢综合征和2型糖尿病 . 一项研究旨在探索γ-谷氨酰亮氨酸与代谢风险之间的因果关系 .

炎症和氧化应激

γ-谷氨酰二肽,包括γ-谷氨酰亮氨酸,是参与炎症和氧化应激的生物活性肽 . 它们在机体对损伤和感染的反应中起着至关重要的作用。

葡萄糖调节

γ-谷氨酰亮氨酸参与葡萄糖调节 . 这使得它成为糖尿病和其他代谢紊乱研究中的重要化合物。

谷胱甘肽合成

L-γ-谷氨酰-L-半胱氨酰甘氨酸,通常被称为谷胱甘肽(GSH),在动物生命中起着至关重要的作用 . γ-谷氨酰亮氨酸参与谷胱甘肽的合成 ,这是GSH的主要功能。

酶功能

谷胱甘肽,其合成涉及γ-谷氨酰亮氨酸,以其与酶的结合和电子捐赠而闻名,例如谷胱甘肽过氧化物酶(GPX) . 这突出了γ-谷氨酰亮氨酸在酶功能和调节中的重要性。

细胞间信息传递

鉴定了γ-谷氨酰肽,如谷胱甘肽,作为钙敏感受体(CaSRs)的变构调节剂,这可能为γ-谷氨酰肽的保存提供见解 . 可以想象,GGT可以生成一类新的细胞间信息传递分子来响应细胞外微环境 .

未来方向

The future directions in the study of Glutarylleucine could involve the development of computational methods for identifying Kglu sites in protein sequences . Such methods could be useful for the identification of new Kglu sites in the future . Additionally, the progress made using proteomic approaches for large-scale detection of polyglutamylated peptides, including biology and analysis, could also be a future direction .

作用机制

Target of Action

Glutarylleucine is a bioactive chemical . More research is needed to identify its primary targets and their roles.

Mode of Action

It is known that Glutarylleucine is a dipeptide composed of gamma-glutamate and leucine , and it is a proteolytic breakdown product of larger proteins . .

Biochemical Pathways

Glutathione is a critical antioxidant molecule in cells, and its metabolism involves several enzymes, including gamma-glutamylcysteine synthetase and glutathione synthetase . .

Result of Action

It is known that Glutarylleucine is a bioactive chemical , but the specific molecular and cellular effects of its action require further investigation.

属性

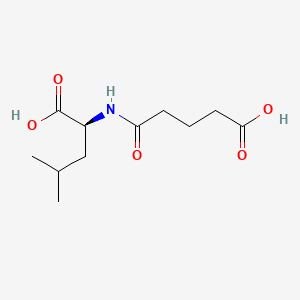

IUPAC Name |

(2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-7(2)6-8(11(16)17)12-9(13)4-3-5-10(14)15/h7-8H,3-6H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLHYOYRPZDJHM-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20154317 | |

| Record name | Glutarylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124397-74-6 | |

| Record name | Glutarylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124397746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutarylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

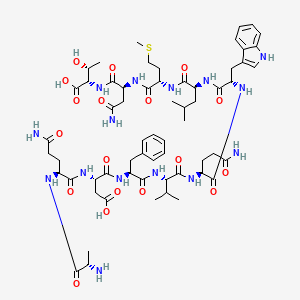

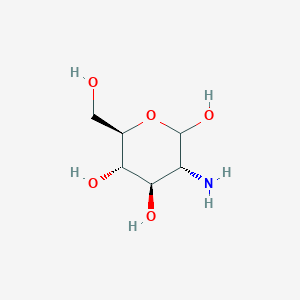

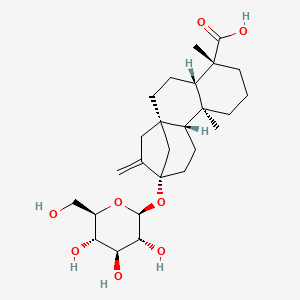

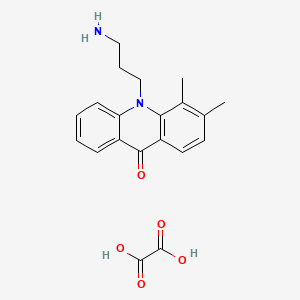

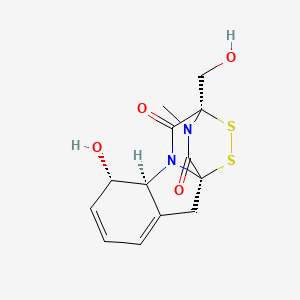

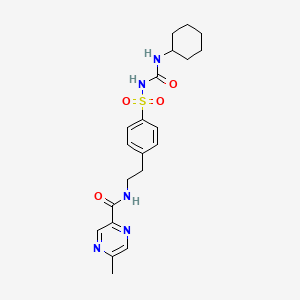

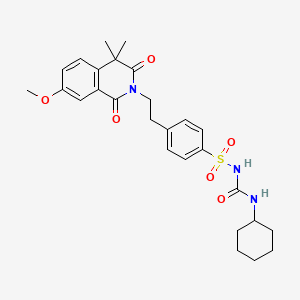

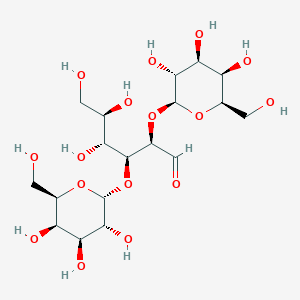

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium;N'-cyclohexyl-N-[4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxoisoquinolin-2-yl)ethyl]phenyl]sulfonylcarbamimidate](/img/structure/B1671592.png)

![5-[3-bromo-4-(dimethylamino)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B1671598.png)